(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride
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Overview
Description
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is a chemical compound with significant importance in various fields of scientific research
Scientific Research Applications
Chemistry
In chemistry, (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is used as an intermediate in the synthesis of various organic compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a building block for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, this compound is used in the development of pharmaceutical agents. It is an intermediate in the synthesis of drugs like perindopril, which is used to treat hypertension and heart failure .
Industry
In the industrial sector, this compound is utilized in the production of polymers and other materials. Its unique structural properties make it valuable for various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves several steps. One common method starts with the preparation of 2-methyl-2-(3-oxobutyl)-1,3-cyclopentanedione, which is then subjected to a series of reactions including nucleophilic attack, hydrogenation, and cyclization . The reaction conditions typically involve the use of reagents such as N,N-dimethylformamide, sulfuric acid, and various catalysts like palladium, platinum, rhodium, and nickel .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, organic solvents like tetrahydrofuran, and bases such as sodium hydroxide. The reaction conditions often involve controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Mechanism of Action
The mechanism of action of (3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it acts as an intermediate in the synthesis of ACE inhibitors like perindopril, which inhibit the angiotensin-converting enzyme, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Similar Compounds
(2S,3aS,7aS)-Octahydroindole-2-carboxylic acid: This compound shares a similar core structure and is used in the synthesis of perindopril.
(2S,3aS,7aS)-Benzyl octahydro-1H-indole-2-carboxylate: Another related compound used in the synthesis of novel derivatives with potential biological activities.
Uniqueness
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride is unique due to its specific stereochemistry and structural properties, which make it a valuable intermediate in various synthetic and medicinal applications. Its ability to undergo diverse chemical reactions and form a wide range of products further enhances its significance in scientific research and industrial processes.
Properties
IUPAC Name |
(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.ClH/c1-2-4-8-6-9-5-7(8)3-1;/h7-9H,1-6H2;1H/t7-,8-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLQIZUYXKFTUEB-SCLLHFNJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CNCC2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2CNC[C@H]2C1.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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